molecular formula C27H25NO5 B11146813 (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one

(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one

Cat. No.: B11146813
M. Wt: 443.5 g/mol
InChI Key: CNBPTNLKEVJVCM-PGMHBOJBSA-N
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Description

(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one: benzoxazole derivative , is a complex organic compound with an intriguing structure. Let’s break it down:

  • The benzoxazole moiety consists of a benzene ring fused to an oxazole ring.
  • The compound features two ethoxy (C₂H₅O-) groups and one methoxy (CH₃O-) group, which contribute to its overall structure.
  • The prop-2-en-1-one fragment indicates a ketone group attached to the central carbon-carbon double bond.

Preparation Methods

Synthetic Routes:

    Heterocyclic Synthesis:

    Ketone Formation:

Industrial Production:

  • While industrial-scale production methods may vary, the synthetic routes mentioned above serve as a foundation for large-scale synthesis.

Chemical Reactions Analysis

(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one: participates in several chemical reactions:

    Oxidation: The ketone group is susceptible to oxidation under appropriate conditions.

    Reduction: Reduction of the ketone can yield a corresponding alcohol.

    Substitution: The ethoxy and methoxy groups can undergo nucleophilic substitution reactions.

    Major Products: These reactions lead to various derivatives, including alcohols, ethers, and substituted benzoxazoles.

Scientific Research Applications

    Chemistry: Researchers explore its reactivity, stability, and applications in organic synthesis.

    Biology: The compound’s bioactivity may be investigated, such as its potential as an enzyme inhibitor or ligand.

    Medicine: It could serve as a lead compound for drug development, targeting specific pathways.

    Industry: Applications in materials science, dyes, or pharmaceuticals are possible.

Mechanism of Action

  • The compound’s mechanism of action depends on its specific targets. It might interact with enzymes, receptors, or cellular pathways.
  • Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

    Uniqueness: Its combination of benzoxazole, ketone, and ether groups sets it apart.

    Similar Compounds: Other benzoxazole derivatives, such as 2-phenylbenzoxazole and 2-methylbenzoxazole, share structural features.

Properties

Molecular Formula

C27H25NO5

Molecular Weight

443.5 g/mol

IUPAC Name

(E)-2-(1,3-benzoxazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C27H25NO5/c1-4-31-20-13-11-19(12-14-20)26(29)21(27-28-22-8-6-7-9-23(22)33-27)16-18-10-15-24(32-5-2)25(17-18)30-3/h6-17H,4-5H2,1-3H3/b21-16-

InChI Key

CNBPTNLKEVJVCM-PGMHBOJBSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)/C(=C/C2=CC(=C(C=C2)OCC)OC)/C3=NC4=CC=CC=C4O3

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C(=CC2=CC(=C(C=C2)OCC)OC)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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